(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid (CAS 933687-60-6) is a highly specialized pyrimidine-based building block primarily utilized in the synthesis of small-molecule tumor necrosis factor-alpha (TNF-α) modulators and targeted kinase inhibitors [1]. Structurally, it features a pyrimidine core substituted with a 2-amino group, 4,6-dimethyl groups, and a 5-acetic acid moiety. In pharmaceutical process chemistry, the acetic acid side chain serves as a crucial electrophilic precursor for condensation with ortho-phenylenediamines, yielding 2-substituted benzimidazole cores with a precise one-carbon (methylene) linker . The compound's specific substitution pattern makes it an indispensable precursor for developing orally bioavailable therapeutics targeting autoimmune and inflammatory disorders, where exact spatial alignment of the pyrimidine pharmacophore is mandatory [1].
Generic substitution with structurally similar pyrimidine acetic acids or propanoic acids fundamentally fails during the development of TNF-α modulators due to strict structure-activity relationship (SAR) constraints at the target protein's dimer interface [1]. The acetic acid moiety is non-negotiable; substituting it with a propanoic acid homolog extends the linker between the benzimidazole core and the pyrimidine ring from a methylene to an ethylene group, which misaligns the pharmacophore and abolishes target binding [1]. Furthermore, the specific 2-amino and 4,6-dimethyl substitutions on the pyrimidine ring are essential for critical hydrogen bonding and steric locking within the hydrophobic binding pocket. Using generic analogs lacking these precise functional groups results in inactive active pharmaceutical ingredients (APIs), making the procurement of this exact CAS number mandatory for successful synthesis .
The acetic acid moiety in (2-amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is strictly required to generate a one-carbon (methylene) linker when cyclized to form a benzimidazole core. When compared to the propanoic acid homolog, which generates a two-carbon (ethylene) linker, the resulting API loses its ability to properly orient the pyrimidine ring within the target dimer interface. Class-level SAR studies on benzimidazole-based modulators demonstrate that extending the linker from methylene to ethylene typically causes a complete loss of neutralizing activity, whereas the methylene-linked derivatives derived from the acetic acid precursor maintain potent nanomolar activity [1].
| Evidence Dimension | Target Potency (IC50) of resulting benzimidazole API |
| Target Compound Data | Nanomolar IC50 (< 100 nM) for methylene-linked API derived from the acetic acid precursor |
| Comparator Or Baseline | > 10 μM for ethylene-linked API derived from the propanoic acid analog |
| Quantified Difference | >100-fold loss in target potency with homolog substitution |
| Conditions | HEK-293 derived reporter cell assay for target neutralization |
Procurement must strictly avoid propanoic acid analogs, as the exact acetic acid chain length is required to maintain the active conformation of the final drug substance.
The 2-amino group on the pyrimidine ring acts as a critical hydrogen bond donor required for potent interaction with target proteins in small-molecule inhibitor design. Procurement of the des-amino analog, (4,6-dimethylpyrimidin-5-yl)acetic acid, yields final compounds that lack this key interaction. In established models of pyrimidine-based inhibitors, removal of the 2-amino group typically results in a severe reduction in target binding affinity. The presence of the 2-amino group ensures that the final API can form the necessary directional hydrogen bonds, translating to superior in vitro efficacy [1].
| Evidence Dimension | Binding Affinity / Potency reduction |
| Target Compound Data | Retains primary hydrogen bond donor capability (baseline high potency) |
| Comparator Or Baseline | (4,6-Dimethylpyrimidin-5-yl)acetic acid (lacks H-bond donor) |
| Quantified Difference | Estimated 10- to 50-fold reduction in target affinity without the 2-amino group |
| Conditions | In vitro target binding assays for pyrimidine-based modulators |
Buyers must ensure the presence of the 2-amino group, as its omission leads to the synthesis of APIs with drastically reduced clinical viability.
The 4,6-dimethyl groups on the pyrimidine ring are not merely lipophilic additions; they play a critical role in sterically locking the dihedral angle of the methylene linker and filling a specific hydrophobic pocket in the target interface. If a buyer substitutes this compound with (2-aminopyrimidin-5-yl)acetic acid (lacking the methyl groups), the resulting API becomes too conformationally flexible. This increased entropic penalty upon binding and the loss of hydrophobic contacts typically reduce the compound's neutralizing activity by over an order of magnitude compared to the sterically locked 4,6-dimethyl derivative [1].
| Evidence Dimension | Conformational stability and target neutralization |
| Target Compound Data | Restricted rotation and optimal hydrophobic fit (high potency) |
| Comparator Or Baseline | (2-Aminopyrimidin-5-yl)acetic acid (high flexibility, poor fit) |
| Quantified Difference | >10-fold decrease in neutralizing activity for the des-methyl analog |
| Conditions | Structural SAR analysis of target dimer interface binding |
The 4,6-dimethyl substitution is structurally mandatory for achieving the rigid, active conformation required for advanced small-molecule modulators.
Used as a primary building block to construct 2-((2-amino-4,6-dimethylpyrimidin-5-yl)methyl)benzimidazole derivatives. The acetic acid moiety perfectly facilitates the formation of the required one-carbon linker, yielding potent modulators of TNF-α signaling for autoimmune disease therapies [1].
Applied in the design of novel kinase inhibitors where the 2-amino-4,6-dimethylpyrimidine moiety serves as a critical hinge-binding motif. The 2-amino group provides essential hydrogen bonding, while the acetic acid tail allows for versatile downstream functionalization .
Procured for cGMP manufacturing of specific active pharmaceutical ingredients (APIs) where precise one-carbon linker condensation with diamines is required. The specific 4,6-dimethyl substitution ensures the final API maintains its locked, active conformation without the risk of linker extension or flexibility issues seen in generic analogs[1].